![molecular formula C14H15N3O B2599804 N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide CAS No. 2305480-28-6](/img/structure/B2599804.png)
N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinase (ROCK). It was first synthesized in 2000 by researchers at the pharmaceutical company, Fujisawa, now known as Astellas Pharma. Since then, Y-27632 has become a widely used tool in scientific research due to its ability to modulate cellular processes that are regulated by ROCK.
Mechanism of Action
N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide selectively inhibits ROCK by binding to its ATP-binding site, preventing the phosphorylation of downstream targets. ROCK is a serine/threonine kinase that regulates various cellular processes through the phosphorylation of its substrates. By inhibiting ROCK, N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide can modulate these cellular processes and provide insight into their underlying mechanisms.
Biochemical and Physiological Effects
N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide can inhibit the proliferation and migration of various cell types, including cancer cells, fibroblasts, and smooth muscle cells. Additionally, N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide has been shown to promote neuronal survival and axonal regeneration in models of neurodegenerative disease and spinal cord injury.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide is its specificity for ROCK, allowing for the selective modulation of cellular processes regulated by this kinase. Additionally, N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide has been shown to have low toxicity in vitro and in vivo, making it a safe tool for scientific research. However, one limitation of N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide is its relatively short half-life, which can limit its effectiveness in long-term experiments.
Future Directions
There are several future directions for the use of N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide in scientific research. One area of interest is the role of ROCK in cancer metastasis and the potential use of N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide as a therapeutic agent. Additionally, N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide has been shown to promote axonal regeneration in models of spinal cord injury, suggesting its potential use in the treatment of neurological disorders. Finally, the development of more potent and selective ROCK inhibitors may provide new insights into the cellular processes regulated by this kinase.
Synthesis Methods
N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-phenylimidazole with propargyl bromide to form N-(2-propynyl)-2-phenylimidazole, which is then reacted with ethylenediamine to form N-[2-(2-phenylimidazol-1-yl)ethyl]prop-2-enamide. The final product is obtained through purification using column chromatography.
Scientific Research Applications
N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide has been used in a wide range of scientific research applications, including cell biology, pharmacology, and neuroscience. It has been shown to modulate various cellular processes, such as cell proliferation, migration, and differentiation. Additionally, N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide has been used to study the role of ROCK in disease states, such as cancer and cardiovascular disease.
properties
IUPAC Name |
N-[2-(2-phenylimidazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-13(18)15-8-10-17-11-9-16-14(17)12-6-4-3-5-7-12/h2-7,9,11H,1,8,10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYAMYJWYHTRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1C=CN=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

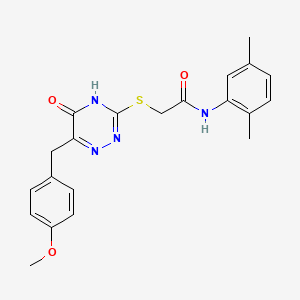
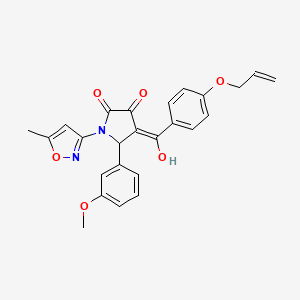
![1-Methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2599725.png)
![6-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-propyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2599727.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2599728.png)
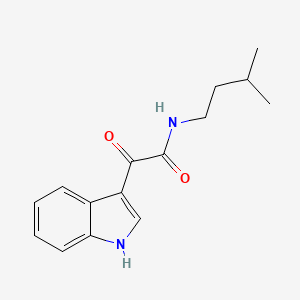

![N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2599731.png)
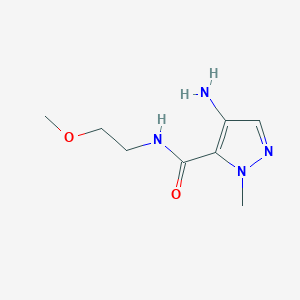
![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2599734.png)
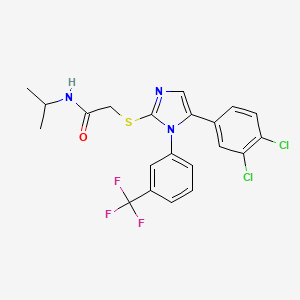
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2599742.png)
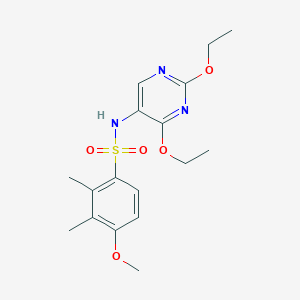
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2599744.png)